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Compound of Interest

3,5-Diethylisoxazole-4-carboxylic
Compound Name: d
aci

Cat. No.: B1334108

A Comparative Guide to the X-ray Crystallography of 3,5-Disubstituted Isoxazole-4-Carboxylic
Acid Derivatives

This guide provides a comparative analysis of the crystallographic data of 3,5-disubstituted
isoxazole-4-carboxylic acid derivatives, with a specific focus on 5-Methylisoxazole-4-carboxylic
acid as a representative compound due to the limited availability of data for 3,5-
Diethylisoxazole-4-carboxylic acid. This document is intended for researchers, scientists,
and drug development professionals, offering objective comparisons and supporting
experimental data.

Introduction

Isoxazole derivatives are a class of heterocyclic compounds that have garnered significant
interest in medicinal chemistry due to their diverse biological activities. The spatial arrangement
of substituents on the isoxazole ring, as determined by X-ray crystallography, is crucial for
understanding their structure-activity relationships and for the rational design of new
therapeutic agents. This guide summarizes the crystallographic data of a key derivative and
outlines the typical experimental protocols for its synthesis and crystallographic analysis.

Crystallographic Data Comparison

The following tables summarize the crystallographic data for 5-Methylisoxazole-4-carboxylic
acid, a close structural analog of 3,5-Diethylisoxazole-4-carboxylic acid. This data provides a
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benchmark for comparing other derivatives within this class.

Table 1: Crystal Data and Structure Refinement for 5-Methylisoxazole-4-carboxylic acid.[1]
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Parameter Value
Empirical Formula CsHsNOs
Formula Weight 127.10
Temperature 293(2) K
Wavelength 0.71073 A
Crystal System Orthorhombic
Space Group Pnma

Unit Cell Dimensions

a 7.2540 (15) A
b 6.4700 (13) A
C 12.273 (3) A
a 90°

B 90°

y 90°

Volume 576.0 (2) As
z 4

Density (calculated) 1.466 Mg/m3
Absorption Coefficient 0.12 mm~1
F(000) 264

Data Collection

Diffractometer

Enraf—-Nonius CAD-4

Theta range for data collection

9to 13°

Reflections collected

1096

Independent reflections

574 [R(int) = 0.042]
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Refinement

Refinement method Full-matrix least-squares on F2
Data / restraints / parameters 574/0/63

Goodness-of-fit on F2 1.00

Final R indices [I>2sigma(l)] R1 =0.040, wR2 = 0.098

R indices (all data) R1 =0.051, wR2 =0.103

Experimental Protocols

The following protocols are representative of the synthesis and single-crystal X-ray diffraction
analysis for 3,5-disubstituted isoxazole-4-carboxylic acids.

Synthesis of 3,5-Disubstituted Isoxazole-4-Carboxylic
Acids

This is a general two-step procedure involving the synthesis of an ethyl isoxazole-4-carboxylate
followed by hydrolysis.

Step 1: Synthesis of Ethyl 3,5-Disubstituted-4-isoxazolecarboxylate.[2]

o Dissolve the appropriate 3-enamino ester (1.00 mole), primary nitroalkane (1.29 mole), and
triethylamine (400 ml) in chloroform (1 L) in a three-necked flask equipped with a dropping
funnel and a gas inlet tube.

e Cool the flask in an ice bath under a nitrogen atmosphere.

e While stirring, slowly add a solution of phosphorus oxychloride (1.11 mole) in chloroform
(200 ml) from the dropping funnel over 3 hours.

+ Remove the ice bath and continue stirring for an additional 15 hours at room temperature.
o Pour the reaction mixture into a separatory funnel and wash with cold water (1 L).

e Wash the chloroform layer with 6 N hydrochloric acid until the aqueous layer remains acidic.
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e Successively wash the chloroform layer with 5% aqueous sodium hydroxide and saturated
brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using
a rotary evaporator.

e Distill the product under vacuum to yield the pure ethyl 3,5-disubstituted-4-
isoxazolecarboxylate.

Step 2: Hydrolysis to 3,5-Disubstituted-4-isoxazolecarboxylic Acid.[3][4]

o React the ethyl-5-methylisoxazole-4-carboxylate with a strong acid, such as 60% aqueous
H2SOa4.

e Heat the reaction mixture to reflux for approximately 3.5 hours.
o Continuously remove the ethanol byproduct via distillation.

o Cool the reaction mixture and collect the precipitated 5-methylisoxazole-4-carboxylic acid by
filtration.

e Wash the solid with water and dry to obtain the final product.

Single-Crystal X-ray Diffraction

This protocol outlines the general procedure for obtaining and analyzing the crystal structure of
a small organic molecule.[1][5][6][7]

o Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a
saturated solution of the synthesized compound in an appropriate solvent (e.g., ethanol).

o Crystal Mounting: Select a suitable crystal (typically 0.1-0.3 mm in each dimension) and
mount it on a goniometer head.

o Data Collection:

o Mount the crystal on the diffractometer (e.g., an Enraf—Nonius CAD-4 or similar).
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o Collect diffraction data at a controlled temperature (e.g., 293 K) using a specific X-ray
wavelength (e.g., Mo Ka radiation, A = 0.71073 A).

o Collect a series of diffraction images by rotating the crystal through a range of angles.

» Data Processing:
o Integrate the raw diffraction data to obtain the intensities and positions of the reflections.
o Apply corrections for factors such as polarization, Lorentz factor, and absorption.
o Determine the unit cell parameters and the crystal's space group.

e Structure Solution and Refinement:

o Solve the crystal structure using direct methods or Patterson methods to obtain an initial
model of the atomic positions.

o Refine the structural model by full-matrix least-squares methods against the experimental
diffraction data to minimize the difference between the observed and calculated structure
factors.

o Locate and refine the positions of hydrogen atoms.

o The final refined structure provides precise information on bond lengths, bond angles, and
other geometric parameters.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general workflow from the synthesis of 3,5-disubstituted
iIsoxazole-4-carboxylic acid derivatives to their crystallographic analysis.
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Caption: Synthesis and Crystallographic Analysis Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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